Porcine Pancreatic Cholesterol Esterase: 1.68‑Fold Higher Vmax for 15‑Ketosteryl Oleate Compared to Cholesteryl Oleate
In a direct head‑to‑head comparison using partially purified porcine pancreatic cholesterol esterase, 15‑ketosteryl oleate displayed an apparent Km of 0.28 ± 0.01 mM and a Vmax of 0.62 ± 0.01 µmol/min/mg protein, whereas cholesteryl oleate gave a Km of 0.19 ± 0.02 mM and a Vmax of 0.37 ± 0.02 µmol/min/mg protein [1]. The Vmax ratio (1.68‑fold) indicates that 15‑ketosteryl oleate is turned over more rapidly by the porcine enzyme.
| Evidence Dimension | Enzyme kinetics (apparent Km and Vmax) |
|---|---|
| Target Compound Data | Km 0.28 ± 0.01 mM; Vmax 0.62 ± 0.01 µmol/min/mg |
| Comparator Or Baseline | Cholesteryl oleate: Km 0.19 ± 0.02 mM; Vmax 0.37 ± 0.02 µmol/min/mg |
| Quantified Difference | Km 1.47‑fold higher; Vmax 1.68‑fold higher |
| Conditions | Partially purified porcine pancreatic cholesterol esterase, pH 7.4, 37 °C |
Why This Matters
The higher Vmax means that less enzyme or shorter incubation times are required, improving assay throughput and sensitivity for drug discovery or biochemical studies targeting pancreatic cholesterol esterase.
- [1] Stephens TW, et al. Inhibitors of sterol synthesis. Oleate ester of 5α-cholest-8(14)-en-3β-ol-15-one as a substrate for pancreatic cholesterol esterase. Biochim Biophys Acta. 1988;963(3):395-400. PMID: 3196743. View Source
